

Spectroscopic Analysis of 1-Methyl-1-vinylcyclohexane: A Technical Overview

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Compound of Interest

Compound Name: 1-Methyl-1-vinylcyclohexane

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Disclaimer: As of the date of this publication, publicly available experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for **1-methyl-1-vinylcyclohexane** is limited. This guide is therefore based on established principles of spectroscopy and predicted spectral characteristics derived from the analysis of its constituent functional groups. The experimental protocols provided are general best practices for the analysis of non-polar small organic molecules.

Introduction

1-Methyl-1-vinylcyclohexane is a cyclic olefin of interest in organic synthesis and polymer chemistry. Its structural characterization relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This technical guide provides an in-depth overview of the expected spectral features of **1-methyl-1-vinylcyclohexane** and outlines the experimental protocols for acquiring high-quality NMR and IR spectra. Understanding these spectroscopic properties is crucial for reaction monitoring, quality control, and the elucidation of structure-activity relationships in drug development and materials science.

Predicted Spectroscopic Data

Due to the absence of comprehensive experimental data in public databases, the following tables summarize the predicted chemical shifts for ^1H and ^{13}C NMR and the expected

vibrational frequencies for IR spectroscopy. These predictions are based on the analysis of analogous structures and well-established spectroscopic principles.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **1-Methyl-1-vinylcyclohexane**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
Vinyl H (1H, -CH=)	5.5 - 6.0	dd	Jtrans \approx 17, Jcis \approx 11
Vinyl H (2H, =CH ₂)	4.8 - 5.2	m	
Cyclohexane CH ₂ (10H)	1.2 - 1.8	m	
Methyl H (3H, -CH ₃)	0.9 - 1.2	s	

Predicted ^{13}C NMR Data

Table 2: Predicted ^{13}C NMR Chemical Shifts for **1-Methyl-1-vinylcyclohexane**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
Quaternary C (C-CH ₃)	35 - 45
Vinyl C (-CH=)	140 - 150
Vinyl C (=CH ₂)	110 - 120
Cyclohexane CH ₂	20 - 40
Methyl C (-CH ₃)	20 - 30

Predicted IR Data

Table 3: Predicted IR Absorption Frequencies for **1-Methyl-1-vinylcyclohexane**

Functional Group	Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity
=C-H (vinyl)	Stretching	3070 - 3090	Medium
C-H (alkane)	Stretching	2850 - 2960	Strong
C=C (vinyl)	Stretching	1640 - 1650	Medium
-CH ₂ - (cyclohexane)	Bending (Scissoring)	1445 - 1465	Medium
-CH ₃	Bending (Asymmetrical)	~1450	Medium
-CH ₃	Bending (Symmetrical)	~1375	Medium
=C-H (vinyl)	Bending (Out-of-plane)	910 - 990	Strong

Experimental Protocols

The following are detailed methodologies for obtaining high-quality NMR and IR spectra of **1-methyl-1-vinylcyclohexane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- **1-Methyl-1-vinylcyclohexane** sample
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pipettes and vials
- NMR spectrometer (300 MHz or higher recommended)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **1-methyl-1-vinylcyclohexane** for ^1H NMR (20-50 mg for ^{13}C NMR) into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of CDCl_3 containing TMS to the vial.
 - Gently swirl the vial to ensure the sample is fully dissolved.
 - Using a pipette, transfer the solution into a 5 mm NMR tube.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
 - Acquire a standard ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon environment. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ^1H and ^{13}C spectra.

- Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.
- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-methyl-1-vinylcyclohexane**.

Materials:

- **1-Methyl-1-vinylcyclohexane** sample
- FTIR spectrometer with a liquid sample holder (e.g., salt plates - NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory.
- Volatile solvent for cleaning (e.g., dichloromethane or hexane)

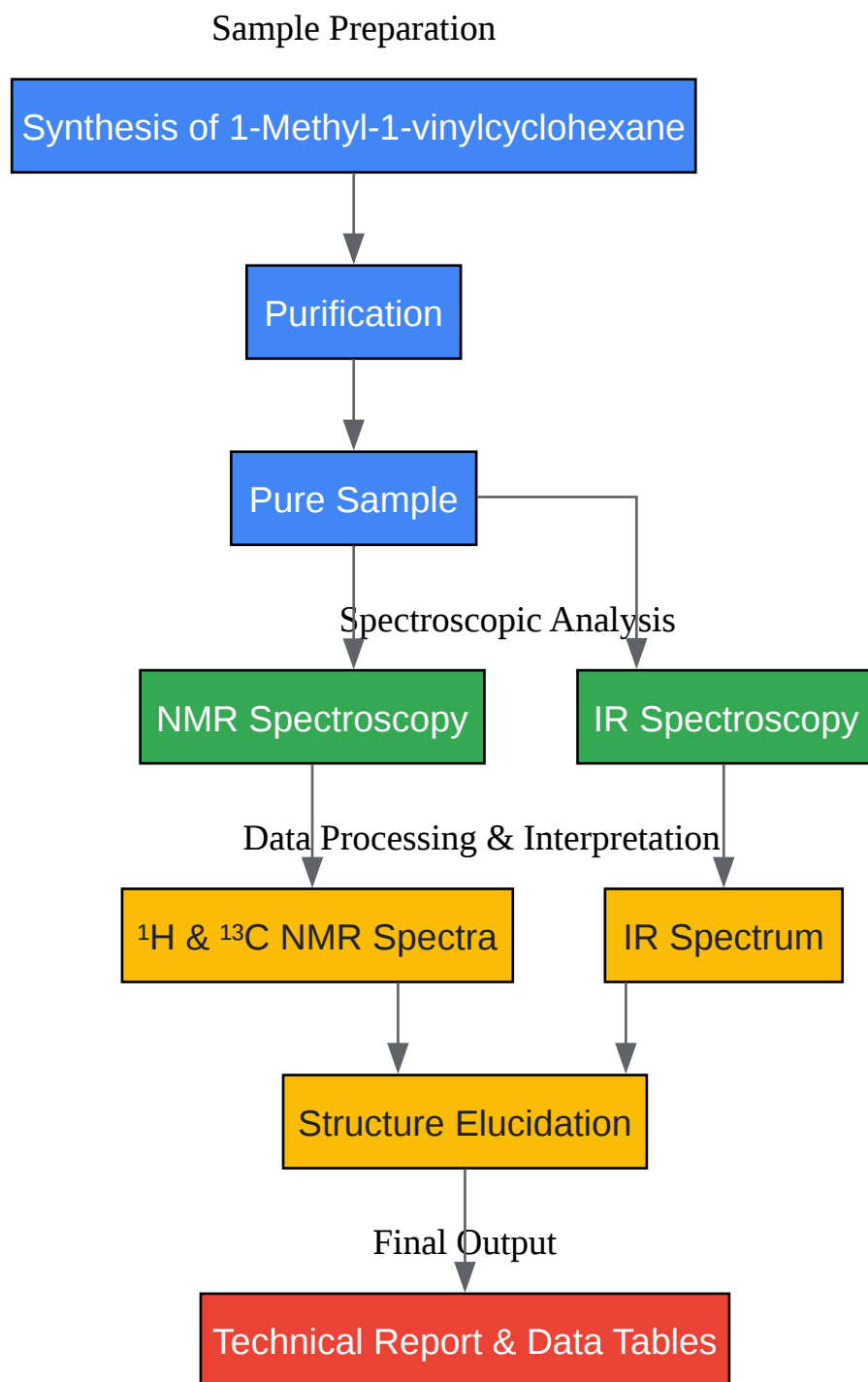
Procedure (for neat liquid on salt plates):

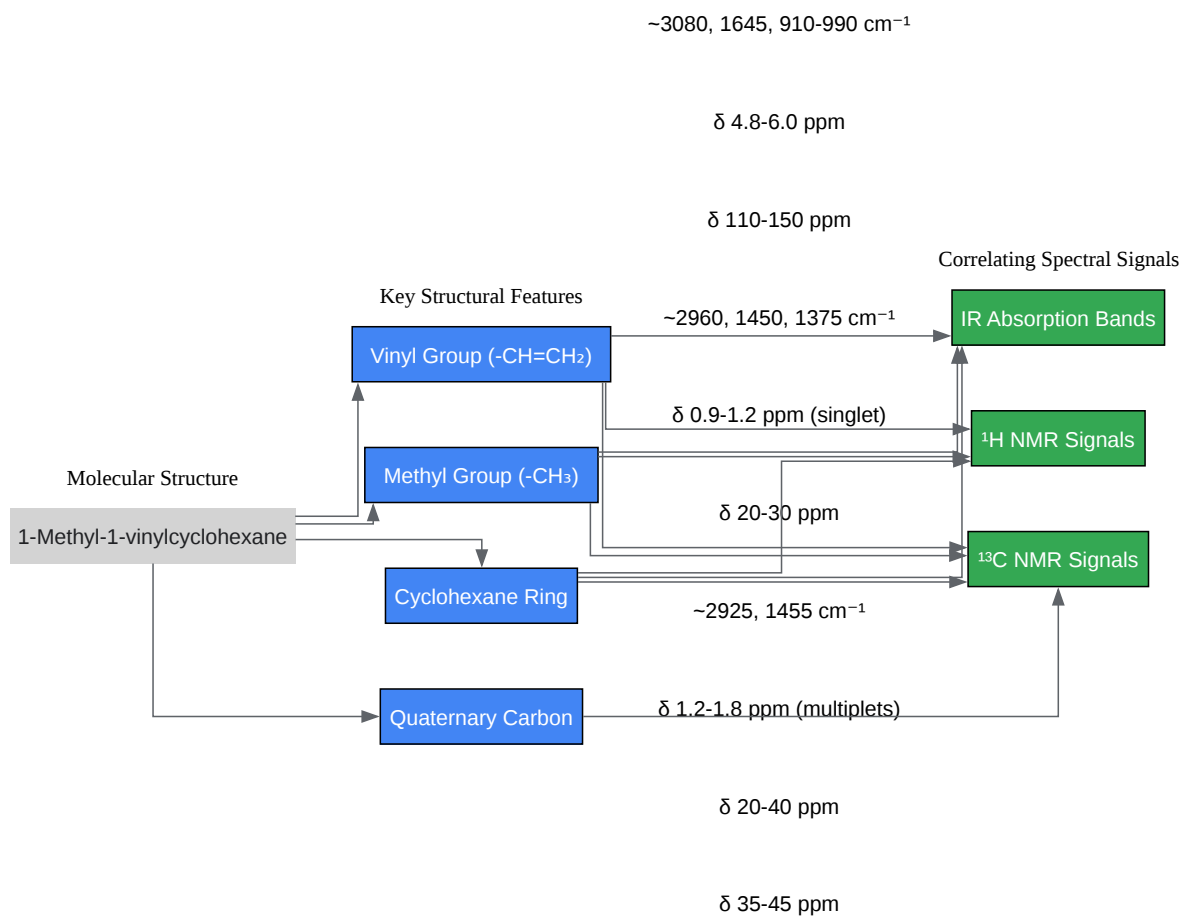
- Sample Preparation:
 - Ensure the salt plates are clean and dry by wiping them with a tissue dampened with a volatile solvent.
 - Place one to two drops of the neat **1-methyl-1-vinylcyclohexane** liquid onto the surface of one salt plate.
 - Carefully place the second salt plate on top, spreading the liquid into a thin film.
- Data Acquisition:
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty spectrometer.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:

- The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Label the significant peaks with their corresponding wavenumbers (cm^{-1}).

Visualization of Spectroscopic Logic

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **1-methyl-1-vinylcyclohexane** and the relationship between its structure and its key spectral features.





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